molecular formula C14H18O2 B13980301 Cyclohexyl(4-hydroxy-3-methylphenyl)methanone CAS No. 18731-70-9

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone

Cat. No.: B13980301
CAS No.: 18731-70-9
M. Wt: 218.29 g/mol
InChI Key: GPOIZXMGUIEIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic hydroxyketones It is characterized by a cyclohexyl group attached to a phenyl ring, which is further substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be synthesized through several methods:

    Fries Rearrangement: This method involves the rearrangement of cyclohexyl(4-hydroxy-3-methylphenyl)carboxylate in the presence of aluminum chloride at elevated temperatures.

    Friedel-Crafts Acylation: Another method involves the acylation of 4-hydroxy-3-methylphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.

    Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.

    Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.

Scientific Research Applications

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:

    Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.

    Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be compared with other similar compounds:

These comparisons highlight the unique substitution pattern of this compound, which can influence its chemical reactivity and applications.

Properties

CAS No.

18731-70-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

cyclohexyl-(4-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3

InChI Key

GPOIZXMGUIEIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.